molecular formula C7H13BF4N2 B14758079 3-Butyl-1H-imidazol-3-ium tetrafluoroborate

3-Butyl-1H-imidazol-3-ium tetrafluoroborate

Katalognummer: B14758079
Molekulargewicht: 212.00 g/mol
InChI-Schlüssel: HTKNJUURIUUHLL-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid with the molecular formula C8H15BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 1-butylimidazole with tetrafluoroboric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts .

Wirkmechanismus

The mechanism of action of 3-Butyl-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate various chemical reactions and processes, such as catalysis and solubilization. The compound’s unique structure allows it to stabilize transition states and intermediates, enhancing reaction efficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Butyl-1H-imidazol-3-ium tetrafluoroborate stands out due to its specific combination of a butyl group and tetrafluoroborate anion, which imparts unique solubility and stability properties. Compared to similar compounds, it offers higher thermal stability and better solubility in non-polar solvents .

Eigenschaften

Molekularformel

C7H13BF4N2

Molekulargewicht

212.00 g/mol

IUPAC-Name

3-butyl-1H-imidazol-3-ium;tetrafluoroborate

InChI

InChI=1S/C7H12N2.BF4/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)5/h4,6-7H,2-3,5H2,1H3;/q;-1/p+1

InChI-Schlüssel

HTKNJUURIUUHLL-UHFFFAOYSA-O

Kanonische SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CNC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.